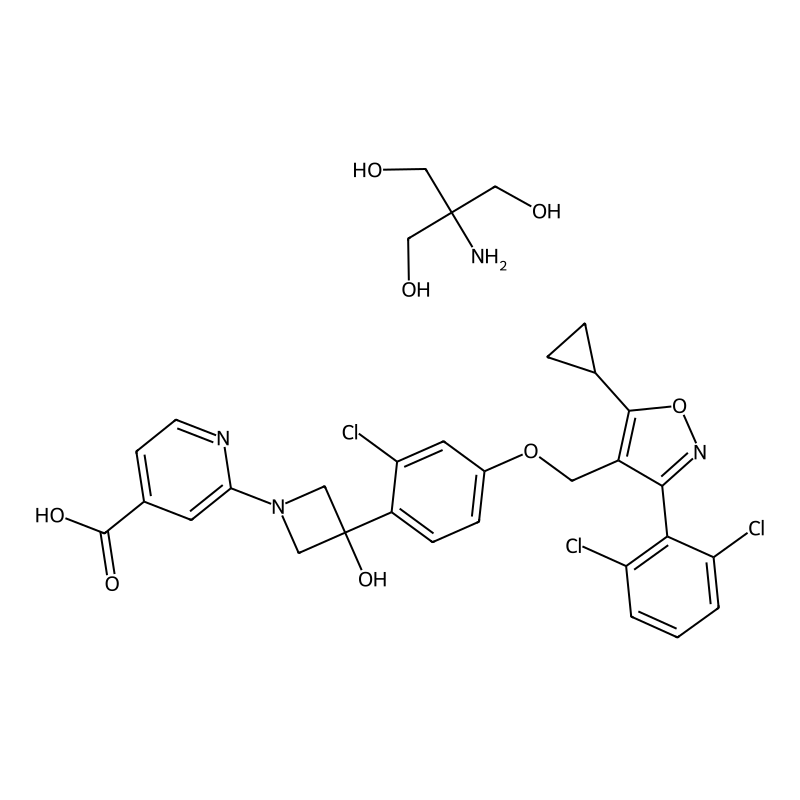

Cilofexor tromethamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Cilofexor tromethamine, also known as GS-9674, is a nonsteroidal agonist of the farnesoid X receptor (FXR). This compound is primarily under investigation for its therapeutic potential in treating conditions such as non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and primary sclerosing cholangitis. Cilofexor tromethamine has shown promise in reducing liver fibrosis and inflammation by modulating bile acid signaling pathways. Its chemical formula is with a molar mass of approximately 586.85 g/mol .

Cilofexor tromethamine acts primarily through its interaction with the farnesoid X receptor, leading to various downstream effects on liver metabolism. Upon binding to FXR, cilofexor regulates gene expression involved in bile acid synthesis and transport, effectively inhibiting cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This modulation results in decreased bile acid production and altered lipid metabolism .

Additionally, cilofexor's metabolic pathway includes hepatic metabolism via cytochrome P450 isoforms, particularly CYP2C8 and CYP2C19, leading to the formation of several metabolites that may also exhibit biological activity .

Cilofexor tromethamine has demonstrated significant biological activity in clinical trials. It has been shown to reduce serum levels of alkaline phosphatase and other liver enzymes, indicating improved liver function. In a phase II clinical trial involving patients with primary sclerosing cholangitis, cilofexor led to notable reductions in serum alanine aminotransferase and aspartate aminotransferase levels . Its mechanism involves the activation of FXR, which plays a crucial role in regulating lipid homeostasis and inflammatory responses in the liver.

Cilofexor tromethamine is primarily being developed for the treatment of liver diseases characterized by cholestasis and fibrosis. Its applications include:

- Non-Alcoholic Fatty Liver Disease: Reducing liver fat accumulation and improving metabolic parameters.

- Non-Alcoholic Steatohepatitis: Mitigating inflammation and fibrosis progression.

- Primary Sclerosing Cholangitis: Alleviating symptoms and improving liver function markers .

Cilofexor tromethamine has been studied for potential interactions with other drugs and compounds. For instance, it is a substrate for various cytochrome P450 enzymes, which raises concerns about herb-drug interactions when co-administered with substances that affect these metabolic pathways. Notably, studies have indicated that cilofexor may interact with silybinin, a compound used for liver health, suggesting that careful monitoring is required when these agents are used together .

Several compounds exhibit similar mechanisms or therapeutic targets as cilofexor tromethamine. Here are some notable comparisons:

| Compound Name | Mechanism | Therapeutic Use | Unique Features |

|---|---|---|---|

| Firsocostat | Acetyl-CoA carboxylase inhibitor | Non-alcoholic fatty liver disease | Targets lipid biosynthesis directly |

| Selonsertib | Apoptosis signal-regulating kinase 1 inhibitor | Non-alcoholic steatohepatitis | Focuses on inflammation reduction |

| Semaglutide | Glucagon-like peptide-1 receptor agonist | Type 2 diabetes and weight management | Enhances insulin secretion while promoting satiety |

Cilofexor's uniqueness lies in its specific targeting of FXR pathways, which not only modulates bile acid homeostasis but also impacts lipid metabolism significantly compared to others that may focus solely on inflammatory pathways or metabolic processes independently .

Farnesoid X Receptor (FXR) Agonism

Binding Site Characterization

Cilofexor tromethamine demonstrates exceptional selectivity and potency as a nonsteroidal farnesoid X receptor agonist, with an established half-maximal effective concentration of 43 nanomolar [1] [2] [3]. The molecular architecture of cilofexor binding to the farnesoid X receptor ligand-binding domain has been elucidated through high-resolution crystallographic studies, with the structural data deposited in the Protein Data Bank under identifier 7VUE [4] [5]. This cocrystal structure provides unprecedented insight into the precise molecular interactions governing cilofexor recognition and binding within the farnesoid X receptor binding pocket [5] [6].

The binding affinity of cilofexor to farnesoid X receptor has been quantitatively determined using isothermal titration calorimetry, a gold standard technique for measuring biomolecular interactions [5] [7]. Isothermal titration calorimetry provides comprehensive thermodynamic characterization by simultaneously determining binding constants, reaction stoichiometry, enthalpy, and entropy in a single experiment without requiring fluorescent labeling or immobilization of binding partners [7] [8]. This direct measurement approach validates the high-affinity binding interaction between cilofexor and farnesoid X receptor under physiologically relevant conditions.

The farnesoid X receptor ligand-binding domain contains a classic nuclear receptor ligand-binding pocket characterized by approximately 300 to 400 cubic angstroms of binding volume [9] [10]. Critical amino acid residues within this binding pocket include arginine-331, histidine-447, tyrosine-361, and tryptophan-469, which form essential stabilizing interactions with bound ligands [9] [10]. These residues establish both hydrogen bonding networks and hydrophobic contacts that position ligands in the correct orientation for receptor activation [10] [11].

Cilofexor exhibits a unique binding mode compared to natural bile acid ligands, demonstrating distinct ligand orientation within the farnesoid X receptor binding pocket [5] [6]. While natural bile acids adopt a specific orientation with their steroid ring systems, cilofexor utilizes alternative binding contacts that still achieve effective receptor activation through a different molecular mechanism [5] [12]. This distinctive binding pattern contributes to cilofexor's favorable pharmacological profile and selectivity for farnesoid X receptor over other nuclear receptors.

Allosteric Modulation Mechanisms

The molecular mechanism of farnesoid X receptor activation by cilofexor involves sophisticated allosteric modulation that extends beyond simple ligand binding to encompass conformational changes throughout the receptor structure [13] [14]. Cilofexor binding induces critical repositioning of helix 12, which contains the activation function-2 domain essential for coactivator recruitment and transcriptional activation [13] [10]. This conformational change stabilizes the formation of a hydrophobic coactivator binding surface that facilitates productive interactions with transcriptional coactivators containing leucine-rich nuclear receptor interaction motifs [10] [11].

The activation mechanism involves stabilization of an extended helix 11 and the helix 11-helix 12 loop region, which undergoes significant conformational rearrangement upon cilofexor binding [14] [11]. This structural reorganization strengthens critical hydrogen bonding networks and repositions helix 12 to enable robust coactivator recruitment [14]. The allosteric network connecting the ligand-binding site to the coactivator binding surface ensures that cilofexor binding is efficiently transduced into enhanced transcriptional activity.

Cilofexor demonstrates full agonist properties by stabilizing farnesoid X receptor in conformations that preferentially recruit coactivators while displacing corepressor proteins [10] [15]. This mechanism contrasts with partial agonists that induce conformational equilibria capable of recruiting both coactivators and corepressors [14] [11]. The full agonist activity of cilofexor ensures maximal activation of farnesoid X receptor-dependent gene expression programs essential for bile acid homeostasis and metabolic regulation.

Downstream Signaling Pathways

Bile Acid Homeostasis Regulation

Cilofexor activation of farnesoid X receptor initiates comprehensive regulation of bile acid homeostasis through coordinated modulation of synthesis, transport, and metabolic pathways [16] [17] [18]. The primary mechanism involves intestinal farnesoid X receptor activation leading to increased expression and secretion of fibroblast growth factor 19, a critical endocrine hormone that travels via portal circulation to hepatocytes [16] [19] [20]. Fibroblast growth factor 19 binds to the fibroblast growth factor receptor 4 and beta-klotho coreceptor complex on hepatocytes, initiating a signaling cascade that potently suppresses cholesterol 7-alpha-hydroxylase expression [17] [19] [20].

Cholesterol 7-alpha-hydroxylase represents the rate-limiting enzyme in the classical bile acid synthesis pathway, and its suppression by the fibroblast growth factor 19 pathway constitutes the primary mechanism for negative feedback regulation of bile acid production [17] [21] [20]. Clinical studies demonstrate that cilofexor treatment significantly increases plasma fibroblast growth factor 19 levels in an exposure-dependent manner, with doses exceeding 30 milligrams achieving plateau levels of intestinal farnesoid X receptor activation [1] [16]. Concomitantly, cilofexor reduces serum concentrations of 7-alpha-hydroxy-4-cholesten-3-one, a bile acid biosynthetic intermediate that serves as a biomarker for cholesterol 7-alpha-hydroxylase activity [1] [16] [17].

In addition to the endocrine fibroblast growth factor 19 pathway, cilofexor activates hepatic farnesoid X receptor to directly regulate bile acid homeostasis through small heterodimer partner induction [9] [21] [20]. Small heterodimer partner functions as an atypical nuclear receptor lacking a deoxyribonucleic acid-binding domain that indirectly represses cholesterol 7-alpha-hydroxylase transcription by inhibiting positive transcription factors including liver receptor homolog-1 and hepatocyte nuclear factor 4-alpha [17] [21]. This dual mechanism involving both intestinal endocrine signaling and direct hepatic regulation ensures robust suppression of bile acid synthesis and maintenance of appropriate bile acid pool sizes.

Cilofexor also enhances bile acid efflux from hepatocytes through upregulation of bile salt export pump expression, the primary canalicular transporter responsible for bile acid secretion into bile [21] [18] [22]. This mechanism reduces intrahepatic bile acid accumulation and associated hepatocellular toxicity. Clinical trials in patients with primary sclerosing cholangitis demonstrate that cilofexor treatment produces dose-dependent reductions in serum alkaline phosphatase, gamma-glutamyl transferase, and total bile acids, reflecting improved bile acid homeostasis and reduced cholestatic injury [23] [24] [25].

Anti-fibrotic and Anti-inflammatory Effects

The anti-fibrotic effects of cilofexor are mediated through multiple complementary mechanisms that target both hepatic stellate cell activation and inflammatory signaling pathways [9] [26] [27]. Hepatic stellate cells represent the primary fibrogenic cell type in the liver, and their activation following liver injury leads to excessive collagen deposition and progressive fibrosis [27] [28]. Cilofexor treatment significantly reduces hepatic stellate cell activation, as evidenced by decreased expression of activation markers including alpha-smooth muscle actin, desmin, and platelet-derived growth factor receptor-beta [9] [26] [27].

Preclinical studies in cirrhotic nonalcoholic steatohepatitis models demonstrate that cilofexor produces dose-dependent reductions in liver fibrosis area and hepatic hydroxyproline content, a quantitative measure of collagen accumulation [26] [27]. At the molecular level, cilofexor treatment suppresses expression of profibrogenic genes including collagen type I alpha 1 chain and tissue inhibitor of metalloproteinase-1 [9] [26] [27]. The anti-fibrotic effects are associated with a 42 percent reduction in desmin-positive area in liver sections, indicating substantial deactivation of hepatic stellate cells [27].

The anti-inflammatory effects of cilofexor involve suppression of nuclear factor kappa-B signaling pathways and reduced expression of proinflammatory cytokines [15] [28] [29]. Farnesoid X receptor activation by cilofexor upregulates inhibitor of nuclear factor kappa-B alpha expression, which sequesters nuclear factor kappa-B in the cytoplasm and prevents its translocation to the nucleus where it would activate inflammatory gene transcription [15] [28]. This mechanism effectively dampens hepatic inflammatory responses that drive fibrogenesis and liver injury progression.

Clinical studies demonstrate that cilofexor treatment reduces serum levels of inflammatory biomarkers including C-reactive protein and tissue inhibitor of metalloproteinase-1 in patients with liver disease [25] [27]. In preclinical models, cilofexor significantly decreases hepatic expression of proinflammatory cytokines including tumor necrosis factor-alpha, interleukin-1-beta, chemokine ligand 2, and chemokine ligand 1 [9]. These anti-inflammatory effects contribute to reduced hepatocellular injury and create a microenvironment less conducive to fibrosis progression.